8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride
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Overview
Description
8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . Another approach involves a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate is a common oxidizing agent used in the synthesis of related compounds.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of the compound.
Scientific Research Applications
8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride involves its interaction with molecular targets through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The compound’s bicyclic structure also allows for specific binding interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A structurally similar compound that lacks the oxygen atom present in 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride.
8-Oxabicyclo[3.2.1]octane: Another related compound that lacks the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure.
Properties
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c8-7(10)9-3-5-1-2-6(4-9)11-5/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUCFXDDBIMKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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